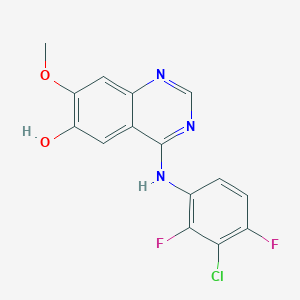
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol” is a complex organic molecule. It contains a quinazolin-6-ol core, which is substituted at the 4-position by a 3-chloro-2,4-difluorophenylamino group and at the 7-position by a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a quinazolin-6-ol core bearing multiple substituents. The presence of the 3-chloro-2,4-difluorophenylamino group and the methoxy group at specific positions on the quinazolin-6-ol core could potentially influence its chemical properties and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, detailed information about these properties is not available in the literature I have access to .Aplicaciones Científicas De Investigación
Antimalarial and Anticancer Applications
Chloroquine and its derivatives have been extensively studied for their antimalarial properties and potential applications in cancer therapy. Chloroquine (CQ) is known for its antimalarial effects and has been under investigation for repurposing in the management of various diseases, including cancer. The rationale behind its application in cancer therapy lies in the biochemical properties of CQ that can interfere with the cellular pathways promoting cancer cell proliferation. Moreover, the exploration of CQ-containing compounds has led to the identification of novel derivatives with potential therapeutic applications, suggesting the importance of structural analogs in drug development (Njaria et al., 2015).
Immunomodulatory Effects
Chloroquine and hydroxychloroquine are also known for their immunosuppressive activities, making them useful in treating autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. These compounds can reduce T-cell and B-cell hyperactivity along with pro-inflammatory cytokine gene expression, indicating their broader applications beyond antimalarial effects (Taherian et al., 2013).
Direcciones Futuras
The future research directions for this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .
Mecanismo De Acción
Target of Action
The compound “4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol” is a derivative of quinoline . Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities . They are inhibitors of various enzymes , suggesting that the primary targets of this compound could be certain enzymes in the body.
Mode of Action
Based on the properties of quinoline derivatives, it can be inferred that the compound might interact with its targets (possibly enzymes) and inhibit their function . This inhibition could result in the prevention of certain biochemical reactions, leading to its antibacterial, antineoplastic, and antiviral effects .
Biochemical Pathways
Given the broad spectrum of antibacterial activity exhibited by quinoline derivatives , it can be speculated that multiple biochemical pathways might be affected. These could include pathways essential for the survival and proliferation of bacteria, cancer cells, or viruses.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibitory effects on its target enzymes. This could result in the disruption of essential biochemical processes in bacteria, cancer cells, or viruses, leading to their death or inhibition of growth .
Propiedades
IUPAC Name |
4-(3-chloro-2,4-difluoroanilino)-7-methoxyquinazolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3O2/c1-23-12-5-10-7(4-11(12)22)15(20-6-19-10)21-9-3-2-8(17)13(16)14(9)18/h2-6,22H,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHIDGDETKVDSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)F)Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

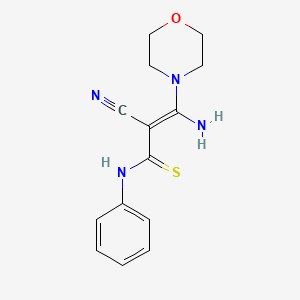
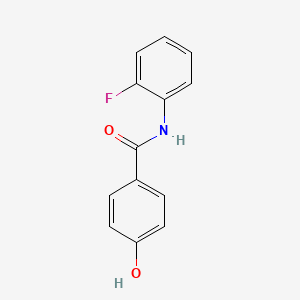
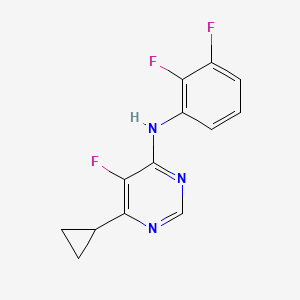
![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2398998.png)
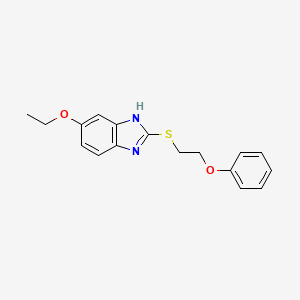
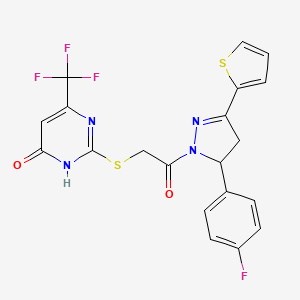

![N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2399005.png)
![2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2399011.png)

![6-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2399013.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399014.png)
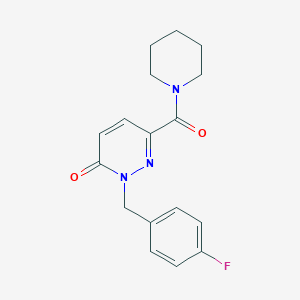
![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399017.png)